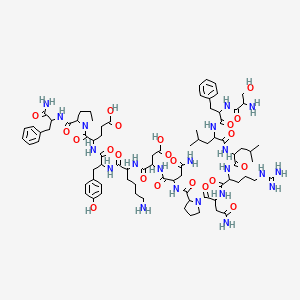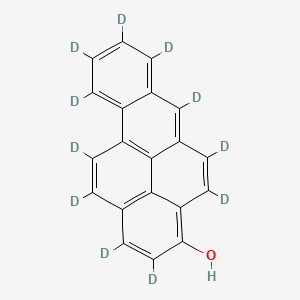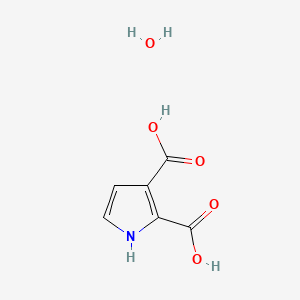
1H-Pyrrole-2,3-dicarboxylic Acid Hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates were synthesized in quantitative yield by reactions of 1H-pyrrole, 2-acetyl-1H-pyrrole, and 1-methyl-1H-pyrrole with carbon tetrachloride and aliphatic alcohols in the presence of iron-containing catalysts .
Molecular Structure Analysis
The molecular formula of 1H-Pyrrole-2,3-dicarboxylic Acid Hydrate is C6H7NO5 . The InChI code is 1S/C6H5NO4/c8-5(9)3-1-2-7-4(3)6(10)11/h1-2,7H,(H,8,9)(H,10,11) .
Chemical Reactions Analysis
Pyrrole derivatives, including 1H-Pyrrole-2,3-dicarboxylic Acid Hydrate, are used in a number of synthetic organic chemistry reactions . For example, they are precursors in the synthesis of medicinal compounds .
Physical And Chemical Properties Analysis
1H-Pyrrole-2,3-dicarboxylic Acid Hydrate is a white crystalline solid with a molecular weight of 131.11 g/mol and a melting point of 153 °C. Its molecular formula is C6H7NO5 .
Applications De Recherche Scientifique
Forensic Applications
There is a study that suggests its potential use in forensic applications . It is used as a marker in hair analysis, which can provide valuable information in forensic investigations.
Diabetes Research
The compound is structurally related to pyrraline, a well-known diabetes molecular marker . This suggests its potential use in diabetes research and the development of new treatments.
Polyester Production
Pyrrole-2,5-dicarboxylic acid (PDCA), a structurally related compound, is considered a potential monomer for polyester production . This suggests that “1H-Pyrrole-2,3-dicarboxylic Acid Hydrate” could also have potential applications in polymer science and engineering.
Mécanisme D'action
Orientations Futures
1H-Pyrrole-2,3-dicarboxylic Acid Hydrate has a wide range of applications in the scientific research community. Its role in creating bioactive molecules for therapeutic use , its potential in biotechnological innovations, and its use in creating complex molecular architectures suggest promising future directions for this compound.
Propriétés
IUPAC Name |
1H-pyrrole-2,3-dicarboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO4.H2O/c8-5(9)3-1-2-7-4(3)6(10)11;/h1-2,7H,(H,8,9)(H,10,11);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPXOPVAWXDKDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1C(=O)O)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrole-2,3-dicarboxylic Acid Hydrate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


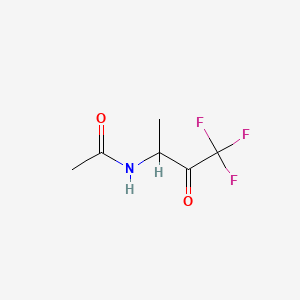
![4-Methylbenz[a]anthracene-d3](/img/structure/B588297.png)
![Propan-2-yl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B588302.png)
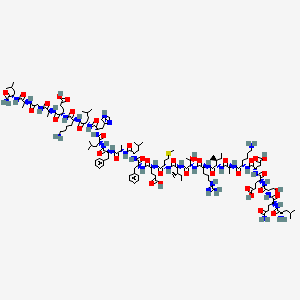
![6-Chloro-4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-Dioxide](/img/structure/B588309.png)
